molecular formula C14H19FN2O3S B5368931 1-(ethylsulfonyl)-N-(4-fluorophenyl)-3-piperidinecarboxamide

1-(ethylsulfonyl)-N-(4-fluorophenyl)-3-piperidinecarboxamide

Cat. No. B5368931
M. Wt: 314.38 g/mol
InChI Key: IDZPQYYFJQXQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(ethylsulfonyl)-N-(4-fluorophenyl)-3-piperidinecarboxamide, also known as EFDP, is a synthetic compound that has been extensively studied for its potential pharmacological properties. EFDP belongs to the class of piperidine carboxamide derivatives and has been shown to exhibit an array of biological activities.

Mechanism of Action

1-(ethylsulfonyl)-N-(4-fluorophenyl)-3-piperidinecarboxamide acts as a modulator of ion channels, receptors, and enzymes. It has been shown to interact with the voltage-gated sodium channels and the transient receptor potential (TRP) channels. This compound also exhibits activity against the GABA-A receptor and the monoamine oxidase (MAO) enzyme.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to possess analgesic, anti-inflammatory, and anxiolytic properties. This compound has also been shown to have potential as an antidepressant and antipsychotic agent.

Advantages and Limitations for Lab Experiments

1-(ethylsulfonyl)-N-(4-fluorophenyl)-3-piperidinecarboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in the laboratory. This compound has also been shown to exhibit high potency against its biological targets. However, the limitations of this compound include its potential toxicity and side effects, which can limit its use in preclinical and clinical studies.

Future Directions

There are several future directions for the research on 1-(ethylsulfonyl)-N-(4-fluorophenyl)-3-piperidinecarboxamide. One potential direction is to investigate its potential as a treatment for chronic pain and inflammation. Another direction is to study its potential as a treatment for neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and to identify its potential side effects and toxicity.

Synthesis Methods

The synthesis of 1-(ethylsulfonyl)-N-(4-fluorophenyl)-3-piperidinecarboxamide involves the reaction of 4-fluoroaniline with ethylsulfonyl chloride to yield 4-fluoro-N-ethylsulfonylaniline. This intermediate is then reacted with piperidine-3-carboxylic acid to yield this compound.

Scientific Research Applications

1-(ethylsulfonyl)-N-(4-fluorophenyl)-3-piperidinecarboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit promising activity against a range of biological targets, including ion channels, receptors, and enzymes. This compound has been shown to have potential therapeutic applications in the treatment of various diseases, including pain, inflammation, and neurological disorders.

properties

IUPAC Name

1-ethylsulfonyl-N-(4-fluorophenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-2-21(19,20)17-9-3-4-11(10-17)14(18)16-13-7-5-12(15)6-8-13/h5-8,11H,2-4,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZPQYYFJQXQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.